molecular formula C21H24O9 B12684353 (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate CAS No. 38582-34-2

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate

Katalognummer: B12684353
CAS-Nummer: 38582-34-2
Molekulargewicht: 420.4 g/mol
InChI-Schlüssel: ZYPHDVCHZLZXRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is a complex organic compound with the molecular formula C21H24O9 . This compound is known for its unique structure, which includes multiple acrylate groups attached to a cyclopentane ring. It is used in various scientific and industrial applications due to its reactive nature and ability to form polymers.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate typically involves the reaction of cyclopentanone with acrylate derivatives under controlled conditions. The process begins with the formation of intermediate compounds, which are then subjected to further reactions to introduce the acrylate groups. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, ensures that the compound meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include radical initiators for polymerization, nucleophiles for substitution reactions, and electrophiles for addition reactions. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from the reactions of this compound include cross-linked polymers, substituted acrylates, and addition products with various functional groups. These products have diverse applications in materials science and industrial processes.

Wissenschaftliche Forschungsanwendungen

(2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate is used in a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate involves its ability to form covalent bonds with other molecules through its acrylate groups. This reactivity allows it to participate in polymerization and cross-linking reactions, leading to the formation of stable polymer networks. The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (2-Oxocyclopentane-1,3-diylidene)tetrakismethylene tetraacrylate include:

Uniqueness

What sets this compound apart from similar compounds is its unique structure, which allows for the formation of highly cross-linked polymer networks. This property makes it particularly valuable in applications requiring materials with high mechanical strength and chemical resistance.

Eigenschaften

CAS-Nummer

38582-34-2

Molekularformel

C21H24O9

Molekulargewicht

420.4 g/mol

IUPAC-Name

[2-oxo-1,3,3-tris(prop-2-enoyloxymethyl)cyclopentyl]methyl prop-2-enoate

InChI

InChI=1S/C21H24O9/c1-5-15(22)27-11-20(12-28-16(23)6-2)9-10-21(19(20)26,13-29-17(24)7-3)14-30-18(25)8-4/h5-8H,1-4,9-14H2

InChI-Schlüssel

ZYPHDVCHZLZXRM-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OCC1(CCC(C1=O)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.